Benzamide, N-[(benzoyloxy)methyl]-4-nitro-
Description
Benzamide, N-[(benzoyloxy)methyl]-4-nitro- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry
Properties
CAS No. |
61652-88-8 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
[(4-nitrobenzoyl)amino]methyl benzoate |
InChI |
InChI=1S/C15H12N2O5/c18-14(11-6-8-13(9-7-11)17(20)21)16-10-22-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18) |
InChI Key |
RTCUDDJWNQWYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide, N-[(benzoyloxy)methyl]-4-nitro- can be achieved through various synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The choice of reagents, solvents, and reaction conditions can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Benzamide, N-[(benzoyloxy)methyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, where the nitro group is converted to an amine group.
Substitution: The benzoyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, N-[(benzoyloxy)methyl]-4-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipsychotic effects. This compound may be explored for similar therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[(benzoyloxy)methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Benzamide, N-[(benzoyloxy)methyl]-4-nitro- can be compared with other benzamide derivatives, such as:
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Benzylbenzamide: Known for its inhibitory activity against tyrosinase and used as a precursor in organic synthesis.
N-Methylbenzamide: Used in the study of acid hydrolysis mechanisms and other chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
